Superior Ventricular Ectopy Suppression Efficacy vs. Disopyramide and Propranolol
Moricizine demonstrates statistically superior efficacy in suppressing ventricular premature complexes (VPCs) when directly compared to both disopyramide and propranolol in placebo-controlled, double-blind crossover trials [1].
| Evidence Dimension | Mean reduction in Ventricular Premature Complexes (VPCs)/hour |
|---|---|
| Target Compound Data | 71.2% reduction (from 524 to 151 VPCs/hr) vs. disopyramide; 81% reduction vs. propranolol |
| Comparator Or Baseline | Disopyramide: 52.8% reduction (from 535 to 253 VPCs/hr). Propranolol: 38% reduction |
| Quantified Difference | +18.4% absolute reduction vs. disopyramide; +43% absolute reduction vs. propranolol |
| Conditions | 27 patients with ≥40 VPCs/hr on 24h ambulatory ECG; moricizine HCl 800 mg daily vs. disopyramide 600 mg daily. 18 patients with ≥30 VPCs/hr; moricizine HCl 816±103 mg daily vs. propranolol 120 mg daily [1]. |
Why This Matters
This quantifies moricizine's superior efficacy over two commonly used antiarrhythmics, making it a preferred research standard for studies requiring a more potent suppressor of ventricular ectopy than disopyramide or propranolol.
- [1] Pratt CM, et al. Antiarrhythmic efficacy of Ethmozine (moricizine HCl) compared with disopyramide and propranolol. Am J Cardiol. 1987 Oct 16;60(11):52F-58F. View Source
